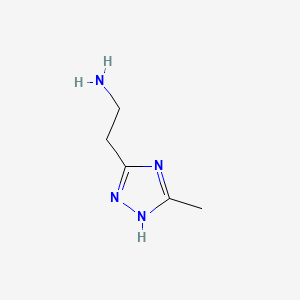

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOHMVWLBLDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209892 | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-32-6 | |

| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Introduction

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties.[1][3] This guide presents a comprehensive, field-proven methodology for the synthesis and characterization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a valuable bifunctional building block for drug discovery and development.

This document provides a detailed, step-by-step synthetic pathway, moving from commercially available starting materials to the final, highly pure target compound. The causality behind each experimental choice is elucidated, ensuring that the protocols are not merely lists of instructions but self-validating systems grounded in established chemical principles. The subsequent characterization workflow provides a robust framework for structural confirmation and purity assessment, indispensable for advancing a compound through the drug development pipeline.

Part 1: A Validated Synthetic Pathway

The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is strategically designed in three main stages: (1) protection of a primary amine, (2) construction of the heterocyclic core, and (3) deprotection to yield the final product. This approach ensures high yields and minimizes side-product formation.

Overall Synthetic Scheme

The complete synthetic workflow is illustrated below, proceeding from 3-aminopropanenitrile to the final target molecule.

Caption: Three-step synthesis of the target compound.

Step 1: Synthesis of tert-butyl (2-cyanoethyl)carbamate (Intermediate 1)

Expertise & Rationale: The initial step involves the protection of the primary amine of 3-aminopropanenitrile. This is critical to prevent its nucleophilic character from interfering with the subsequent triazole ring formation, where it could otherwise react with the hydrazide or nitrile functionalities. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under the basic conditions of the upcoming cyclization and its facile removal under acidic conditions, which preserves the integrity of the newly formed triazole ring.[4][5] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for its high reactivity and clean reaction profile.

Detailed Experimental Protocol:

-

To a stirred solution of 3-aminopropanenitrile (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water (0.2 M), add sodium hydroxide (1.1 eq.) and stir until a homogenous solution is achieved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in 1,4-dioxane dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tert-butyl (2-cyanoethyl)carbamate as a white solid.

Step 2: Synthesis of tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (Intermediate 2)

Expertise & Rationale: The core 1,2,4-triazole heterocycle is constructed via a base-catalyzed condensation reaction between the protected nitrile (Intermediate 1) and acetohydrazide.[6] This method is robust and tolerates a wide range of functional groups. The mechanism involves the initial nucleophilic addition of the hydrazide to the nitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring. Potassium carbonate is employed as a mild base to facilitate the reaction, and a high-boiling solvent like n-butanol is used to achieve the necessary reflux temperatures for the cyclodehydration step.

Detailed Experimental Protocol:

-

Combine tert-butyl (2-cyanoethyl)carbamate (1.0 eq.), acetohydrazide (1.2 eq.), and potassium carbonate (1.5 eq.) in n-butanol (0.3 M).

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the n-butanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate as a viscous oil or low-melting solid.

Step 3: Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (Final Product)

Expertise & Rationale: The final step is the removal of the Boc protecting group to unmask the primary amine. This is achieved under strong acidic conditions.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8] The reaction is typically clean and proceeds rapidly at room temperature.

Detailed Experimental Protocol:

-

Dissolve tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (1.0 eq.) in dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq.) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide, keeping the flask in an ice bath.

-

Extract the aqueous layer extensively with a polar organic solvent system such as 9:1 DCM:isopropanol (5 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine . The product can be further purified by crystallization if necessary.

Part 2: Comprehensive Characterization

Trustworthiness: A self-validating protocol requires rigorous analytical confirmation at each synthetic stage. The following workflow ensures the identity, purity, and structural integrity of the intermediates and the final product.

Analytical Workflow

Caption: Logical flow for compound characterization.

Data Presentation: Expected Analytical Results

The following tables summarize the expected analytical data for the synthesized compounds. This data serves as a benchmark for researchers to validate their experimental outcomes.

Table 1: Chromatographic and Mass Spectrometric Data

| Compound | Method | Expected Retention Time (min) | Expected Purity (%) | Calculated Exact Mass | Expected [M+H]⁺ (m/z) |

| Intermediate 1 tert-butyl (2-cyanoethyl)carbamate | HPLC | ~4.2 | >98% | 170.1055 | 171.1128 |

| Intermediate 2 tert-butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate | HPLC | ~3.5 | >95% | 254.1641 | 255.1714 |

| Final Product 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | HPLC | ~1.8 | >99% | 140.1062 | 141.1135 |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |

| Intermediate 1 | ~7.10 | t | 1H | -NH- |

| ~3.35 | q | 2H | -NH-CH₂- | |

| ~2.70 | t | 2H | -CH₂-CN | |

| 1.40 | s | 9H | -C(CH₃)₃ | |

| Intermediate 2 | ~13.50 | br s | 1H | Triazole -NH- |

| ~6.90 | t | 1H | Boc -NH- | |

| ~3.30 | q | 2H | -NH-CH₂- | |

| ~2.85 | t | 2H | Triazole-CH₂- | |

| 2.30 | s | 3H | Triazole-CH₃ | |

| 1.38 | s | 9H | -C(CH₃)₃ | |

| Final Product | ~13.45 | br s | 1H | Triazole -NH- |

| ~3.00 | t | 2H | -CH₂-NH₂ | |

| ~2.80 | t | 2H | Triazole-CH₂- | |

| 2.28 | s | 3H | Triazole-CH₃ | |

| ~1.90 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Compound | δ (ppm) | Assignment |

| Intermediate 1 | 155.8 | -C=O (Boc) |

| 119.5 | -CN | |

| 78.0 | -C(CH₃)₃ | |

| 37.5 | -NH-CH₂- | |

| 17.0 | -CH₂-CN | |

| 28.2 | -C(CH₃)₃ | |

| Intermediate 2 | 156.0 | -C=O (Boc) |

| 155.5 | C5 (Triazole) | |

| 152.0 | C3 (Triazole) | |

| 77.9 | -C(CH₃)₃ | |

| 39.0 | -NH-CH₂- | |

| 28.3 | -C(CH₃)₃ | |

| 27.5 | Triazole-CH₂- | |

| 11.0 | Triazole-CH₃ | |

| Final Product | 155.8 | C5 (Triazole) |

| 152.5 | C3 (Triazole) | |

| 38.5 | -CH₂-NH₂ | |

| 29.0 | Triazole-CH₂- | |

| 11.2 | Triazole-CH₃ |

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

-

Organic Chemistry. BOC Deprotection Mechanism. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

Spectroscopic Characterization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Technical Guide

Introduction to the Spectroscopic Analysis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

The structural confirmation of a novel or synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic and functional group landscape. For the compound 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents, a thorough spectroscopic analysis is paramount.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. Each section will not only present the predicted data but also explain the rationale behind these predictions, grounded in established chemical principles and supported by data from related structures.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the methyl, ethyl, and amine protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it is aprotic and can solubilize a wide range of organic compounds, including those with amine and N-H functionalities, without exchanging protons with the analyte. The broad signal of the N-H proton of the triazole ring is expected to be clearly visible in DMSO-d₆.

Predicted ¹H NMR Data Summary

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | ~2.3 | Singlet | 3H | The methyl group is attached to the triazole ring, resulting in a singlet with a typical chemical shift for a methyl group on a heterocyclic ring. |

| H-b (CH₂) | ~2.9 | Triplet | 2H | This methylene group is adjacent to the triazole ring and the other methylene group, leading to a triplet due to coupling with H-c. |

| H-c (CH₂) | ~2.7 | Triplet | 2H | This methylene group is adjacent to the amine and the H-b methylene group, resulting in a triplet. |

| H-d (NH₂) | ~1.5-2.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

| H-e (NH) | ~13.0-14.0 | Broad Singlet | 1H | The N-H proton on the triazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration, often appearing as a broad singlet at a downfield position. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine would show five distinct signals, one for each unique carbon atom.

Predicted ¹³C NMR Data Summary

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (CH₃) | ~12 | The methyl carbon is in a typical aliphatic region. |

| C-2 (C-5 of Triazole) | ~155 | This carbon is part of the C=N bond in the triazole ring and is deshielded. |

| C-3 (C-3 of Triazole) | ~160 | This carbon is also part of a C=N bond and is attached to the ethylamine side chain, making it highly deshielded. |

| C-4 (CH₂) | ~30 | This methylene carbon is adjacent to the triazole ring. |

| C-5 (CH₂) | ~40 | This methylene carbon is adjacent to the primary amine. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A larger number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3100-3400 | N-H (amine and triazole) | Stretching | Medium-Strong, Broad |

| 2850-3000 | C-H (aliphatic) | Stretching | Medium |

| ~1630 | C=N (triazole ring) | Stretching | Medium |

| ~1560 | N-H | Bending | Medium |

| ~1450 | C-H | Bending | Medium |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (C₅H₁₀N₄), the predicted molecular weight is approximately 126.16 g/mol .

Predicted Mass Spectrum Data

| m/z | Ion | Rationale |

| 126 | [M]⁺ | Molecular ion peak. |

| 111 | [M - CH₃]⁺ | Loss of a methyl group. |

| 97 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 83 | [M - C₂H₅N]⁺ | Cleavage of the ethylamine side chain. |

| 70 | [C₃H₄N₃]⁺ | Fragmentation of the triazole ring. |

Predicted Fragmentation Pathway

A plausible fragmentation pathway under Electron Ionization (EI) would involve initial loss of the ethylamine side chain or fragmentation of the triazole ring.

An In-depth Technical Guide to 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS Number 744994-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, identified by CAS number 744994-00-1. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information on its structure, and probable physicochemical properties, and discusses potential synthetic routes based on established 1,2,4-triazole chemistry. Furthermore, it explores the known biological significance and therapeutic potential of the 1,2,4-triazole scaffold, offering insights into the possible applications of this compound in medicinal chemistry and drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this and related compounds.

Chemical Identity and Structure

2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group and an ethanamine side chain.

| Identifier | Value |

| CAS Number | 744994-00-1 |

| Chemical Name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine[1] |

| Synonyms | 2-(4-Methyl-4h-1,2,4-triazol-3-yl)ethan-1-amine, 4H[2][3][4]TRIAZOLE-3-ETHANAMINE,4-METHYL- |

| Molecular Formula | C₅H₁₀N₄[1] |

| Molecular Weight | 126.16 g/mol [1] |

Molecular Structure:

Caption: 2D structure of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Basis for Estimation |

| Topological Polar Surface Area (TPSA) | 42.74 Ų | Calculated for the isomeric Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.[5] This value suggests moderate cell permeability. |

| logP (Octanol-Water Partition Coefficient) | -0.5025 | Calculated for the isomeric Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.[5] This indicates the compound is likely hydrophilic. |

| Hydrogen Bond Donors | 1 | Based on the primary amine group.[5] |

| Hydrogen Bond Acceptors | 4 | Based on the nitrogen atoms in the triazole ring and the primary amine.[5] |

| Rotatable Bonds | 3 | Calculated for the isomeric Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.[5] |

| Melting Point | Not available | Likely a solid at room temperature, similar to other small molecule triazole derivatives. For instance, the more complex 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one has a melting point of 230–231 °C.[2] |

| Solubility | Not available | The predicted low logP suggests good solubility in polar solvents like water and alcohols. However, the solubility of a related complex triazole was noted to be poor for 13C NMR analysis.[2] |

Synthesis and Characterization

A specific, detailed synthesis protocol for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine has not been identified in the reviewed literature. However, the synthesis of 1,2,4-triazole derivatives is well-established and generally involves the cyclization of key precursors.

General Synthetic Strategies for 1,2,4-Triazoles:

-

From Thiosemicarbazides and Carboxylic Acids: A common method involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by cyclodehydration.[3][6] This process can be facilitated by reagents like polyphosphate ester (PPE).[3][6]

-

From Hydrazides and Isothiocyanates: Another approach starts with the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.[7]

-

From Amidrazones: Cyclization of amidrazones, which can be formed from the reaction of hydrazides with imidates, is also a viable route.

-

From Trichloroacetonitrile and Formylhydrazine: A patented method for synthesizing 1,2,4-triazole-3-methyl carboxylate involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis.[4]

A Plausible Synthetic Workflow:

Based on these general principles, a potential synthetic route for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could be envisioned as follows:

Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Characterization:

The characterization of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show signals corresponding to the methyl group protons, the two methylene groups of the ethanamine side chain, the amine protons, and the proton on the triazole ring. For a related compound, 4-methyl-1,2,4-triazole-3-thiol, the methyl protons appear around 3.45 ppm and the triazole proton at 8.41 ppm in DMSO-d₆.[8] For a more complex triazole derivative, methylene protons have been observed as singlets at 4.95 and 6.10 ppm, with amine protons at 5.30 ppm.[2]

-

¹³C NMR: Would show distinct signals for the methyl carbon, the two methylene carbons, and the two carbons of the triazole ring.

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N and N=N stretching of the triazole ring (around 1500-1650 cm⁻¹), and C-N stretching.[9][10] For a related thiol derivative, N-H stretches were observed at 3452 and 3298 cm⁻¹.[10]

-

-

Mass Spectrometry (MS):

-

Would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 126.16 g/mol . Fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethanamine side chain.

-

Biological Activity and Potential Applications

While no specific biological activity data for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine has been found, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2]

Potential Therapeutic Areas:

-

Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.

-

Anticancer: Derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine have shown potent in vitro cytotoxicity against various cancer cell lines, suggesting potential for the development of novel antitumor agents.[11] Some triazole derivatives have also been investigated for their ability to inhibit cancer cell migration.[12]

-

Antiviral: The antiviral drug ribavirin is a notable example of a 1,2,4-triazole derivative.

-

Antibacterial and Antitubercular: Various 1,2,4-triazole derivatives have demonstrated promising antibacterial and antitubercular activities.[2][13]

-

Histamine H₄ Receptor Antagonism: The structural similarity of the ethanamine side chain to histamine suggests a potential for interaction with histamine receptors. The histamine H₄ receptor is a target for inflammatory and immune diseases.[14][15][16] Triazole derivatives have been explored as histamine H₄ receptor antagonists.[17][18]

Potential Mechanism of Action:

The biological activity of 1,2,4-triazole derivatives can arise from various mechanisms, including:

-

Enzyme Inhibition: The nitrogen atoms of the triazole ring can coordinate with metal ions in the active sites of metalloenzymes.

-

Receptor Binding: The overall shape and electronic properties of the molecule can allow it to bind to specific receptors, either as an agonist or an antagonist.

-

Disruption of Biological Membranes: In the case of antifungal agents, triazoles can interfere with the synthesis of ergosterol, a key component of fungal cell membranes.

Experimental Protocols and Assays

Given the lack of specific biological data for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, this section provides general protocols for assays that would be relevant for evaluating its potential biological activities, based on the known activities of the 1,2,4-triazole class.

Antimicrobial Susceptibility Testing:

A standard method to assess the antibacterial or antifungal activity of a compound is the broth microdilution assay.

Protocol Workflow:

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Introduction: The Promise of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an ideal framework for designing novel therapeutic agents.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral effects.[2][3][4] This in-depth guide focuses on a specific, yet promising molecule: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. We will dissect its structural features to postulate and explore its most probable therapeutic targets, providing a roadmap for researchers and drug development professionals for future investigation.

The core structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, featuring a methyl-substituted triazole ring and an ethanamine side chain, provides critical clues to its potential biological activity. The ethanamine moiety, in particular, is a key pharmacophore that suggests a strong possibility of interaction with biogenic amine receptors, most notably the histamine receptor family.

Primary Postulated Target: The Histamine H3 Receptor

A primary and highly compelling therapeutic target for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is the Histamine H3 Receptor (H3R) . The rationale for this hypothesis is multi-faceted and rooted in established structure-activity relationships (SAR) for H3R antagonists.

Structural Analogy to Known H3R Ligands

The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[5] It acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[5] A general pharmacophore model for H3R antagonists includes a basic amine group connected to an aromatic or lipophilic region.[5] 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine fits this model perfectly:

-

Basic Amine Group: The terminal primary amine of the ethanamine side chain provides the requisite basicity for interaction with the H3R.

-

Aromatic/Lipophilic Region: The 5-methyl-4H-1,2,4-triazole ring serves as a bioisostere for the imidazole ring of histamine, the endogenous ligand for H3R.

Numerous studies have demonstrated that the 1,2,4-triazole scaffold can be effectively utilized in the design of potent and selective H3R antagonists.[6] This "scaffold hopping" strategy from an imidazole to a triazole core has proven successful in identifying novel H3R modulators with desirable pharmacokinetic properties.[6]

Therapeutic Implications of H3R Antagonism

The blockade of H3R leads to an increase in the release of histamine and other neurotransmitters like acetylcholine and glutamate in the brain.[5] This has significant therapeutic implications for a range of neurological and psychiatric disorders. H3R antagonists are being actively investigated for the treatment of:

-

Narcolepsy: By promoting wakefulness.[5]

-

Alzheimer's Disease: By enhancing cognitive function.[5]

-

Attention Deficit Hyperactivity Disorder (ADHD): By improving attention and focus.[5]

-

Schizophrenia: As a potential adjunctive therapy.[5]

The stimulant and nootropic effects of H3R antagonists make this a particularly attractive area of research.[5]

Secondary and Tertiary Potential Therapeutic Targets

While the H3R represents a strong primary hypothesis, the versatile nature of the 1,2,4-triazole scaffold suggests other potential targets that warrant investigation.

Histamine H4 Receptor (H4R)

Given the structural similarity to histamine, the Histamine H4 Receptor (H4R) is another plausible target. The H4R is primarily expressed on immune cells and plays a role in inflammatory processes. While structurally related to the H3R, achieving selectivity between these two receptors is a key challenge in drug design.[7] However, studies have shown that subtle modifications to triazole-based ligands can shift selectivity between H3R and H4R.[7]

Enzyme Inhibition: A Broad Spectrum of Possibilities

The 1,2,4-triazole moiety is a known pharmacophore in a variety of enzyme inhibitors.[1][8] Depending on the specific substitutions and overall molecular conformation, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could potentially inhibit:

-

Kinases: Several 1,2,4-triazole derivatives have shown activity as PIM kinase inhibitors, which are targets in cancer therapy.[2]

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and epilepsy.

-

Topoisomerases: As targets for anticancer agents, these enzymes are crucial for DNA replication.[1]

Experimental Workflow for Target Identification and Validation

A systematic and rigorous experimental approach is essential to definitively identify and validate the therapeutic targets of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. The following workflow outlines a logical progression from initial screening to in-depth validation.

Phase 1: Initial Target Screening

The initial phase aims to broadly assess the compound's biological activity and narrow down the list of potential targets.

1. In Vitro Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound to a panel of receptors, with a primary focus on histamine receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors (e.g., CHO cells transfected with human H3R or H4R).

-

Incubate the membrane preparations with a radiolabeled ligand of known affinity for the receptor.

-

Add increasing concentrations of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.

-

Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.

-

-

Data Presentation:

| Receptor Subtype | Known Ligand (Radiolabeled) | 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Ki (nM) |

| Histamine H1 | [3H]pyrilamine | |

| Histamine H2 | [3H]tiotidine | |

| Histamine H3 | [3H]Nα-methylhistamine | |

| Histamine H4 | [3H]histamine |

2. Broad-Based Enzyme Inhibition Screening:

-

Objective: To identify any significant inhibitory activity against a panel of key enzymes.

-

Methodology: Utilize commercially available enzyme inhibition assay kits for a broad panel of kinases, carbonic anhydrases, and topoisomerases. These assays typically measure the effect of the compound on the enzyme's catalytic activity using a colorimetric or fluorometric readout.

Phase 2: Functional Characterization

Once a primary target is identified (e.g., H3R), the next step is to determine the functional consequence of this interaction.

1. Functional Assays for GPCRs:

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Methodology (for H3R):

-

Use cells expressing the H3R and a reporter system, such as a cAMP-responsive element linked to a luciferase gene.

-

To test for antagonist activity, stimulate the cells with a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of varying concentrations of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. A decrease in the agonist-induced signal indicates antagonism.

-

To test for inverse agonist activity, measure the basal activity of the receptor in the presence of the compound. A decrease in the basal signal suggests inverse agonism.

-

Phase 3: In Vivo Target Validation

The final phase involves validating the therapeutic potential of the compound in a relevant animal model.

1. Animal Models of Disease:

-

Objective: To assess the efficacy of the compound in a disease model relevant to the identified target.

-

Methodology (for H3R antagonist in narcolepsy):

-

Utilize a narcoleptic mouse model (e.g., orexin/ataxin-3 transgenic mice).

-

Administer 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and monitor wakefulness and cataplexy using electroencephalography (EEG) and electromyography (EMG).

-

Compare the effects to a vehicle control and a known H3R antagonist (e.g., pitolisant).

-

Visualizing the Pathways

Signaling Pathway for H3 Receptor Antagonism

Caption: H3R antagonism pathway.

Experimental Workflow for Target Identification

Caption: Target identification workflow.

Conclusion and Future Directions

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a molecule of significant therapeutic interest due to its privileged 1,2,4-triazole core and a pharmacophore suggestive of interaction with biogenic amine receptors. The histamine H3 receptor stands out as a highly probable primary target, with the potential for therapeutic applications in a range of CNS disorders. However, the diverse biological activities associated with the 1,2,4-triazole scaffold necessitate a broad and systematic approach to target identification. The experimental workflow outlined in this guide provides a robust framework for elucidating the precise mechanism of action of this promising compound and paving the way for its potential clinical development. Future research should also focus on structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry. Available at: [Link]

-

Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. PubMed. Available at: [Link]

-

Selected 1,2,4-triazole drugs. ResearchGate. Available at: [Link]

-

H3 receptor antagonist. Wikipedia. Available at: [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. Available at: [Link]

-

Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. PubMed. Available at: [Link]

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine derivatives and analogs

An In-depth Technical Guide to 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Derivatives and Analogs

Authored by: A Senior Application Scientist

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with diverse activities, including antifungal, antiviral, and anticancer properties. This guide focuses on a specific, yet underexplored, member of this family: 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. This molecule, a structural analog of the crucial neurotransmitter histamine, presents a compelling starting point for the design of novel modulators of histamine receptors and other biological targets. This document provides a comprehensive overview of the synthesis, potential derivatization, and hypothesized biological activities of this compound and its analogs, intended for researchers and professionals in the field of drug discovery and development.

The 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Core: A Histamine Analogue with Therapeutic Potential

The core structure of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is characterized by a 1,2,4-triazole ring substituted at the 3-position with an ethanamine side chain and at the 5-position with a methyl group. This arrangement bears a striking resemblance to histamine, with the 1,2,4-triazole ring acting as a bioisostere for the imidazole ring of histamine. This structural analogy strongly suggests that this scaffold may interact with histamine receptors (H1, H2, H3, and H4). The modulation of these receptors has profound therapeutic implications, with antagonists of H1 and H2 receptors being widely used for the treatment of allergies and gastric ulcers, respectively.[3][4][5] More recently, H3 and H4 receptors have emerged as promising targets for neurological and inflammatory disorders.

The presence of the methyl group at the 5-position of the triazole ring can influence the molecule's steric and electronic properties, potentially conferring selectivity for specific histamine receptor subtypes. The ethanamine side chain is a common feature in many biogenic amines and is crucial for interaction with their respective receptors.

Synthesis of the Core Scaffold and its Derivatives

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 3-aminopropanenitrile and acetohydrazide. The key steps involve the formation of an N-acylamidrazone intermediate followed by cyclization to the 1,2,4-triazole ring.

Sources

Discovery and history of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

An In-Depth Technical Guide to the Synthesis and Potential Significance of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific historical and application data for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is not prevalent in existing scientific literature, this guide provides a comprehensive framework for its synthesis and potential utility based on the well-established chemistry of the 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This document will delve into the historical context of 1,2,4-triazole discovery, detail established synthetic methodologies for this heterocyclic system, and propose a scientifically grounded, step-by-step synthesis for the target compound. Furthermore, we will explore potential applications and future research avenues for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, drawing parallels with structurally similar compounds.

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[3] This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in a variety of biological interactions, including hydrogen bonding, dipole-dipole interactions, and metal coordination. Its presence in numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, underscores its therapeutic importance.[3][4] The polar nature of the triazole nucleus can enhance the solubility and overall pharmacological profile of a drug candidate.[3]

A Brief History of 1,2,4-Triazole Discovery

The exploration of triazole chemistry dates back to the late 19th century, with Bladin being the first to name the carbon-nitrogen ring system in 1885.[5][6] Early synthetic methods, such as the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, laid the groundwork for accessing a wide array of substituted 1,2,4-triazoles.[5] Over the decades, the synthetic repertoire has expanded significantly, enabling the creation of diverse libraries of 1,2,4-triazole derivatives for biological screening.

General Synthetic Strategies for the 1,2,4-Triazole Scaffold

The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pellizzari Reaction and Related Condensations

A classic approach to 3,5-disubstituted 1,2,4-triazoles involves the condensation of an amide with an acyl hydrazide.[5] Modifications of this method, such as the Einhorn–Brunner reaction, utilize the condensation of hydrazines with diacylamines.[5] These reactions are typically thermally driven and can be facilitated by acid or base catalysis.

Cyclization of Hydrazine Derivatives

A common and versatile strategy involves the cyclization of various hydrazine derivatives. For instance, the reaction of acid hydrazides with nitriles is a known method for preparing substituted 1,2,4-triazoles. Microwave-assisted synthesis has been shown to accelerate these reactions, reduce side products, and improve yields, aligning with the principles of green chemistry.

Proposed Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Based on established synthetic principles, a plausible route to the target compound is outlined below. This proposed pathway is designed for clarity and is based on readily available starting materials.

Step 1: Synthesis of Acetylhydrazide

The synthesis begins with the formation of acetylhydrazide from the reaction of an acetic acid derivative (e.g., ethyl acetate) with hydrazine hydrate. This is a standard procedure in heterocyclic chemistry.

Step 2: Synthesis of the 1,2,4-Triazole Ring

The resulting acetylhydrazide can then be reacted with a suitable three-carbon synthon that will provide the ethanamine side chain, albeit in a protected form or as a precursor. A logical choice would be a derivative of malononitrile or cyanoacetic acid where the amine is protected. For the purpose of this proposed synthesis, we will consider the reaction with a protected 3-aminopropanenitrile.

Step 3: Deprotection of the Amine

Following the successful formation of the protected 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine, the final step is the removal of the protecting group to yield the desired primary amine. The choice of deprotection conditions will depend on the specific protecting group used.

A visual representation of this proposed synthetic workflow is provided below:

Caption: Proposed synthetic workflow for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.

Characterization and Self-Validating Protocols

The identity and purity of the synthesized compound must be rigorously confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, the ethanamine methylene protons, and the triazole N-H proton. |

| ¹³C NMR | Resonances for the methyl carbon, the two carbons of the ethanamine side chain, and the two distinct carbons of the triazole ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₅H₁₀N₄ (126.16 g/mol ).[7] |

| IR Spec. | Characteristic absorption bands for N-H stretching (amine and triazole), C-H stretching, and C=N stretching of the triazole ring. |

Each step of the synthesis should be monitored (e.g., by TLC) to ensure the reaction has gone to completion before proceeding to the next step. The final product should be purified to >95% purity as determined by HPLC or qNMR.

Potential Applications and Future Research Directions

Given the diverse biological activities of 1,2,4-triazole derivatives, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine could be a candidate for screening in various therapeutic areas.

-

Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial properties.[2] The presence of an aminoethyl side chain could modulate these activities.

-

Anticancer Activity: The 1,2,4-triazole scaffold is found in several anticancer agents.[3][8] The title compound could be evaluated for its antiproliferative effects on various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: Some 1,2,4-triazoles have demonstrated anti-inflammatory and analgesic properties.[1]

-

CNS Activity: The structural similarity to neurotransmitters like histamine could suggest potential activity in the central nervous system.

Future research should focus on the synthesis and subsequent biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the triazole ring and the ethanamine side chain to optimize for a desired biological activity.

The logical relationship for the development and evaluation of this compound can be visualized as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. nepjol.info [nepjol.info]

- 7. chemscene.com [chemscene.com]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Preliminary Mechanistic Investigation of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Histamine Analogue of Interest

In the landscape of contemporary drug discovery, the exploration of novel small molecules with the potential to modulate critical physiological pathways is paramount. This guide focuses on 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, a compound of interest due to its structural resemblance to the biogenic amine histamine. The core structure features a 1,2,4-triazole ring, a well-established pharmacophore known to impart a diverse range of biological activities.[1][2][3] The ethanamine side chain, identical to that of histamine, strongly suggests a potential interaction with histamine receptors.

Histamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[4][5] There are four known subtypes: H1, H2, H3, and H4, each with distinct tissue distribution and signaling mechanisms.[5][6] This guide puts forth a structured, multi-tiered approach to conduct preliminary studies aimed at elucidating the mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, with a primary hypothesis centered on its potential activity at histamine receptors.

This document serves as a comprehensive roadmap for researchers, providing not just protocols, but the underlying scientific rationale for each experimental choice. By following this guide, researchers can systematically characterize the pharmacological profile of this intriguing molecule.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation is designed to ascertain direct interactions with the hypothesized molecular targets and to characterize the nature of these interactions.

Receptor Binding Affinity: Quantifying the Interaction

Scientific Rationale: The first critical step is to determine if 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine physically binds to any of the four histamine receptor subtypes. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, thereby providing a quantitative measure of its binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human histamine receptors (H1, H2, H3, and H4).[7]

-

Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [³H]-Nα-methylhistamine for H3, and [³H]-histamine for H4) and varying concentrations of the test compound.[8][9][10]

-

Incubation: Allow the binding to reach equilibrium by incubating at an appropriate temperature and duration (e.g., 60 minutes at 30°C).[7]

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities (Ki) of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine at Histamine Receptors

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

| H1 | [³H]-mepyramine | Experimental Value |

| H2 | [³H]-tiotidine | Experimental Value |

| H3 | [³H]-Nα-methylhistamine | Experimental Value |

| H4 | [³H]-histamine | Experimental Value |

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Functional Activity: Agonist or Antagonist?

Scientific Rationale: Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Is 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand, histamine? This can be elucidated through functional assays that measure the downstream signaling events coupled to receptor activation.

-

H1 Receptor (Gq-coupled): Activation of the H1 receptor leads to the activation of phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]i).[11][12]

-

H2 Receptor (Gs-coupled): H2 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5]

-

H3 and H4 Receptors (Gi/o-coupled): Activation of H3 and H4 receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[13][14]

Experimental Protocol: Calcium Mobilization Assay (H1 Receptor)

-

Cell Culture: Culture a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of the test compound to the cells. Include histamine as a positive control. To test for antagonistic activity, pre-incubate the cells with the test compound before adding histamine.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the histamine-induced response).

Experimental Protocol: cAMP Accumulation Assay (H2, H3, and H4 Receptors)

-

Cell Culture: Culture cell lines expressing the human H2, H3, or H4 receptors.

-

Assay Setup: Incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

-

Forskolin Co-treatment (for H3/H4): For Gi-coupled receptors, stimulate the cells with forskolin to elevate basal cAMP levels, allowing for the detection of an inhibitory effect.[16]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[17][18]

-

Data Analysis: Determine EC50 or IC50 values as described for the calcium mobilization assay.

Data Presentation: Functional Potency of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

| Receptor | Assay | Agonist EC50 (nM) | Antagonist IC50 (nM) |

| H1 | Calcium Mobilization | Experimental Value | Experimental Value |

| H2 | cAMP Accumulation | Experimental Value | Experimental Value |

| H3 | cAMP Inhibition | Experimental Value | Experimental Value |

| H4 | cAMP Inhibition | Experimental Value | Experimental Value |

Signaling Pathways: H1 and H2 Receptors

Caption: Simplified signaling pathways for H1 and H2 histamine receptors.

Part 2: Cellular and Ex Vivo Functional Corroboration

Following the initial in vitro characterization, it is essential to assess the compound's activity in more complex, physiologically relevant systems.

Mast Cell Degranulation: A Key Allergic Response

Scientific Rationale: Mast cell degranulation, the release of histamine and other inflammatory mediators, is a hallmark of the allergic response and is primarily mediated by H1 receptors.[19] Assessing the effect of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine on mast cell degranulation provides insight into its potential pro- or anti-allergic properties.

Experimental Protocol: Mast Cell Degranulation Assay

-

Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3 or LAD2).[20][21]

-

Sensitization (Optional): For IgE-mediated degranulation, sensitize the cells with IgE overnight.[22]

-

Stimulation: Induce degranulation with an appropriate stimulus (e.g., an antigen for sensitized cells, or a calcium ionophore like A23187).[23] Incubate with varying concentrations of the test compound.

-

Measurement of Degranulation: Measure the activity of a granule-associated enzyme, such as β-hexosaminidase, released into the supernatant.[20][24]

-

Data Analysis: Calculate the percentage of degranulation relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control.

Data Presentation: Effect on Mast Cell Degranulation

| Compound Concentration | % Degranulation |

| Vehicle Control | Experimental Value |

| Test Compound (Low) | Experimental Value |

| Test Compound (Mid) | Experimental Value |

| Test Compound (High) | Experimental Value |

| Positive Control | Experimental Value |

Part 3: Preliminary In Vivo Evaluation

The final preliminary stage involves assessing the compound's activity in a whole-animal model to understand its potential physiological effects and to bridge the gap between in vitro and clinical relevance.

Histamine-Induced Paw Edema: An Acute Inflammation Model

Scientific Rationale: The histamine-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory and anti-histaminic (specifically H1 antagonist) activity of a compound.[25][26][27]

Experimental Protocol: Histamine-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses. A known H1 antagonist (e.g., chlorpheniramine) should be used as a positive control.[28]

-

Induction of Edema: After a suitable pre-treatment time, inject a sub-plantar dose of histamine into the hind paw of each rat.[25][28]

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 30, 60, 120, and 180 minutes) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation: Inhibition of Histamine-Induced Paw Edema

| Treatment Group | Dose | % Inhibition of Edema (at peak time) |

| Vehicle Control | - | 0% |

| Test Compound | Dose 1 | Experimental Value |

| Test Compound | Dose 2 | Experimental Value |

| Test Compound | Dose 3 | Experimental Value |

| Positive Control | Dose | Experimental Value |

Experimental Workflow: Paw Edema Model

Caption: Workflow for the histamine-induced paw edema model.

Gastric Acid Secretion: Assessing H2 Receptor Activity

Scientific Rationale: The pylorus ligation model in rats is a widely used technique to study gastric acid secretion, a process primarily regulated by histamine H2 receptors.[29][30][31] This model is invaluable for determining if the test compound has H2 agonist (ulcerogenic) or antagonist (anti-ulcer) properties.

Experimental Protocol: Pylorus Ligation in Rats

-

Animal Preparation: Fast rats for an appropriate period (e.g., 24 hours) with free access to water.[30]

-

Surgical Procedure: Under anesthesia, make a midline abdominal incision and ligate the pyloric end of the stomach.[32]

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., an H2 blocker like ranitidine) intraduodenally.[31]

-

Recovery and Sample Collection: Suture the incision and allow the animal to recover for a set period (e.g., 4 hours).[31] After this period, sacrifice the animal and collect the gastric contents.

-

Analysis: Measure the volume of the gastric juice, determine its pH, and titrate with NaOH to determine the total acidity.

-

Data Analysis: Compare the gastric volume, pH, and total acidity between the different treatment groups.

Data Presentation: Effect on Gastric Acid Secretion

| Treatment Group | Gastric Volume (mL) | pH | Total Acidity (mEq/L) |

| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |

| Test Compound (Dose 1) | Experimental Value | Experimental Value | Experimental Value |

| Test Compound (Dose 2) | Experimental Value | Experimental Value | Experimental Value |

| Positive Control | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a robust and logical framework for the preliminary investigation of the mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine. By systematically progressing from in vitro receptor binding and functional assays to more complex cellular and in vivo models, researchers can build a comprehensive initial pharmacological profile of the compound.

The data generated from these studies will reveal whether the compound acts as an agonist or antagonist at one or more histamine receptor subtypes and will provide an early indication of its potential therapeutic applications, be it in the realm of allergy and inflammation, gastric disorders, or neurological conditions.

Positive findings from this preliminary cascade of experiments would warrant further, more in-depth investigations, including:

-

Selectivity Profiling: Screening against a broader panel of GPCRs and other potential off-targets to determine its selectivity.

-

Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Advanced In Vivo Models: Testing in more sophisticated disease models relevant to its observed in vitro activity.

-

Structural Biology Studies: Investigating the molecular interactions between the compound and its target receptor(s) through techniques like X-ray crystallography.

By adhering to the principles of scientific integrity and logical progression outlined in this guide, the scientific community can effectively and efficiently unravel the therapeutic potential of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.

References

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]

-

Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3. Available at: [Link]

-

Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis - YouTube. Available at: [Link]

-

Histamine receptor - Wikipedia. Available at: [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. Available at: [Link]

-

H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Available at: [Link]

-

Histamine H3 receptor - Wikipedia. Available at: [Link]

-

Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - NIH. Available at: [Link]

-

Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH. Available at: [Link]

-

The role of histamine H4 receptor in immune and inflammatory disorders - PubMed Central. Available at: [Link]

-

Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed. Available at: [Link]

-

Histamine induced rat paw oedema model. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. Available at: [Link]

-

A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC - NIH. Available at: [Link]

-

Histamine H4 receptor - Wikipedia. Available at: [Link]

-

Pylorus ligastion method for anti ulcer study | PPTX - Slideshare. Available at: [Link]

-

Histamine H1 receptor - Wikipedia. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

-

Histamine Type I (H1) Receptor Radioligand Binding Studies on Normal T Cell Subsets, B Cells, and Monocytes - PubMed. Available at: [Link]

-

Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed. Available at: [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available at: [Link]

-

Molecular properties and signalling pathways of the histamine H1 receptor - PubMed. Available at: [Link]

-

De-granulation (β-hexosaminidase) Assay Protocol - Applied Biological Materials Inc. Available at: [Link]

-

Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. Available at: [Link]

-

Gastric Acidity, Pylorus Ligation - Pharmacology Discovery Services. Available at: [Link]

-

The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PubMed Central. Available at: [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Crocin alleviates the local paw edema induced by histamine in rats - PMC - NIH. Available at: [Link]

-

Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed. Available at: [Link]

-

An optimized method for IgE-mediated degranulation of human lung mast cells - Frontiers. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

70-317 HitHunter CAMP Assay For Small Molecules | PDF | Receptor Antagonist - Scribd. Available at: [Link]

-

Mast Cell Degranulation Assay to Study the Effect of a Target Chemical - JoVE. Available at: [Link]

-

Antiulcer Activity by Pylorus Ligation Method in Rats | Ex-Pharm Software Demonstration. Available at: [Link]

-

(A) Radioligand competition binding assay validates hits at the H 3... - ResearchGate. Available at: [Link]

-

Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats - Brieflands. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Histamine receptor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. scribd.com [scribd.com]

- 19. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abmgood.com [abmgood.com]

- 22. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 25. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 28. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 31. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 32. youtube.com [youtube.com]

Methodological & Application

Application Note & Synthesis Protocol: A Guided Synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is a key structural motif found in various pharmacologically active compounds, notably as a histamine H2 receptor agonist. Its synthesis is of significant interest to medicinal chemists and drug development professionals. This document provides a detailed, research-informed protocol for the synthesis of this compound, emphasizing the chemical rationale behind the chosen synthetic pathway and experimental procedures.

Synthetic Strategy: A Mechanistic Overview

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be efficiently achieved through the condensation of nitriles and hydrazides.[1] This approach is particularly advantageous due to the commercial availability and stability of the starting materials. Our selected strategy involves a two-step process:

-

Condensation and Cyclization: Reaction of a protected β-aminonitrile with acetohydrazide to form the 1,2,4-triazole ring.

-

Deprotection: Removal of the protecting group to yield the final primary amine.

This pathway is logical and robust, relying on well-established chemical transformations to construct the target molecule. The use of a protecting group for the amine functionality is crucial to prevent unwanted side reactions during the triazole ring formation.

Experimental Workflow Diagram

Figure 1: Overall synthetic workflow for 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine.

Detailed Synthesis Protocol

Part 1: Synthesis of tert-Butyl (2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

This initial step involves the base-catalyzed condensation of 3-(tert-butoxycarbonylamino)propanenitrile with acetohydrazide, leading to the formation of the protected triazole intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-(tert-Butoxycarbonylamino)propanenitrile | 170.21 | 1.70 g | 10.0 |

| Acetohydrazide | 74.08 | 0.74 g | 10.0 |

| Sodium methoxide (NaOMe) | 54.02 | 0.54 g | 10.0 |